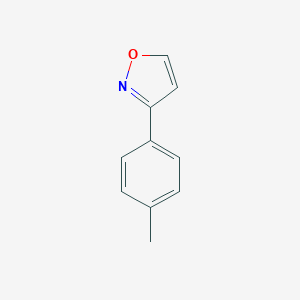

3-p-Tolylisoxazole

Übersicht

Beschreibung

Isoxazoles, including 3-p-Tolylisoxazole, are heterocyclic compounds that have attracted attention in synthetic chemistry due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. These compounds are characterized by the presence of an oxygen and nitrogen atom within a five-membered aromatic ring.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods, including the reaction of alkynes with benzoylnitromethane using silica gel-supported polyphosphoric acid (PPA/SiO2) for the synthesis of 3-benzoylisoxazoles, demonstrating a convenient and efficient approach for the generation of isoxazole derivatives (Itoh et al., 2011).

Molecular Structure Analysis

The crystal structure and molecular geometry of isoxazole derivatives have been studied through X-ray crystallography and theoretical methods. For instance, the crystal structure of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione shows specific dihedral angles between the triazole ring and the substituted benzene rings, highlighting the molecular architecture of such compounds (Xue et al., 2008).

Chemical Reactions and Properties

Isoxazole derivatives engage in various chemical reactions, reflecting their reactivity and functional group transformations. The C-3 arylation of indazoles and pyrazoles, for example, has been achieved through a Pd(II)/Phen-catalyzed process, demonstrating the chemical versatility of isoxazole and related heterocycles (Ye et al., 2013).

Wissenschaftliche Forschungsanwendungen

Plant Growth Retardants : Some plant growth retardants, including those with structures related to isoxazoles, have been utilized in physiological research to gain insights into the regulation of terpenoid metabolism and phytohormones (Grossmann, 1990).

Anticancer Agents : A study focused on synthesizing and evaluating 3,5-diaryl isoxazole derivatives as potential anticancer agents. These compounds, sharing a core structure similar to 3-p-Tolylisoxazole, were tested for their effects on prostate cancer cells (Aktaş et al., 2020).

Antimicrobial and Antifungal Agents : Research on diverse chemical scaffolds, including isoxazole derivatives, has been conducted to explore their potential as antimicrobial and antifungal agents. This includes work on isopropanol-conjugated carbazole azoles as dual-targeting inhibitors of bacteria (Zhang et al., 2018) and synthesis of novel 1,2,4-triazole derivatives containing pyridine moiety with fungicidal activities (Sun et al., 2014).

Corrosion Inhibition : Isoxazoles have been examined for their potential in inhibiting steel corrosion in certain environments. Studies have used computational methods and experimental techniques to assess the efficacy of isoxazole compounds in this context (Gece & Bilgiç, 2009).

Drug Interactions and Metabolism : Research into how certain drugs interact with metabolic pathways, particularly involving cytochrome P450 enzymes, has relevance to isoxazoles. This includes studies on how specific drugs can modulate intestinal metabolism and impact drug-drug interactions (Cummins et al., 2003).

Hsp90 Inhibitors in Cancer Treatment : Isoxazoles have been investigated as potential inhibitors of heat shock protein 90 (Hsp90), a promising target in cancer treatment. Research in this area involves synthesizing and evaluating compounds for their binding potency and anticancer activity (Zhang et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTGAZAKSSGEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467175 | |

| Record name | 3-p-Tolylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-p-Tolylisoxazole | |

CAS RN |

13271-86-8 | |

| Record name | 3-p-Tolylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

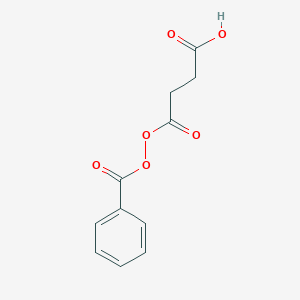

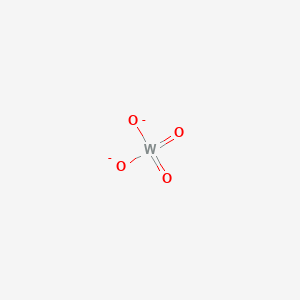

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

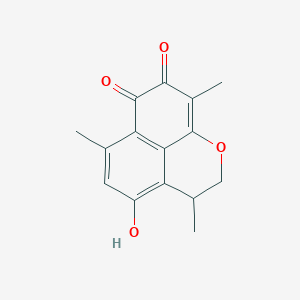

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.